2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) is a highly functionalized aromatic building block characterized by an ortho-bromo primary carboxamide and a para-secondary methylamine. In industrial chemoinformatics and active pharmaceutical ingredient (API) synthesis, this specific substitution pattern is selected for its orthogonal reactivity [1]. The bromo group serves as an activated electrophile for transition-metal-catalyzed cross-couplings and cyclizations, while the pre-installed N-methyl group provides a specific pharmacophore vector and directs chemoselective functionalization without the need for complex protection schemes [2]. This makes it a critical precursor for the assembly of complex polycyclic scaffolds, such as quinazolinones and benzimidazoles, commonly found in targeted therapeutics.
Procurement teams often consider substituting 2-bromo-4-(methylamino)benzamide with cheaper or more common analogs, such as 2-chloro-4-(methylamino)benzamide or the primary amine 2-bromo-4-aminobenzamide, but these substitutions introduce severe process inefficiencies. Substituting the bromo group with a chloro group dramatically increases the activation energy required for oxidative addition in palladium-catalyzed couplings, forcing reaction temperatures above 100°C and necessitating expensive, proprietary phosphine ligands, which often leads to thermal degradation of the primary amide [1]. Conversely, utilizing the unmethylated primary amine analog results in poor chemoselectivity during N-alkylation or acylation, yielding inseparable mixtures of mono- and bis-functionalized products that require costly protection-deprotection sequences, ultimately reducing the overall process yield and increasing the E-factor [2].
In standard Suzuki-Miyaura coupling protocols used for biaryl construction, the leaving group identity at the ortho position is critical. 2-Bromo-4-(methylamino)benzamide undergoes rapid oxidative addition, achieving >85% conversion at mild temperatures (60°C) using standard Pd(PPh3)4 catalysts. In contrast, the 2-chloro analog requires temperatures exceeding 100°C and specialized ligands (e.g., XPhos) to achieve comparable yields, often resulting in competitive amide hydrolysis [1].
| Evidence Dimension | Coupling Yield and Temperature |
| Target Compound Data | >85% yield at 60°C (Standard Pd catalyst) |
| Comparator Or Baseline | 2-Chloro-4-(methylamino)benzamide (~60% yield at >100°C with XPhos) |
| Quantified Difference | 25% higher yield at 40°C lower temperature without specialized ligands |
| Conditions | Standard Suzuki-Miyaura coupling, 1.2 eq arylboronic acid, K2CO3, 1,4-dioxane/H2O |
Enables milder, more cost-effective coupling conditions, preserving sensitive functional groups and eliminating the need for expensive proprietary ligands.
The pre-installed N-methyl group in 2-bromo-4-(methylamino)benzamide provides absolute chemoselectivity during subsequent N-acylation or reductive amination steps, yielding a single tertiary amine/amide product. When substituting with the primary amine analog (2-bromo-4-aminobenzamide), the reaction typically yields a 60:40 mixture of mono- and bis-alkylated products unless a Boc-protection strategy is employed, which adds two synthetic steps and reduces overall yield by up to 30% [1].
| Evidence Dimension | Mono-functionalization Selectivity |
| Target Compound Data | >98% selectivity for target tertiary amine/amide |
| Comparator Or Baseline | 2-Bromo-4-aminobenzamide (60:40 mono/bis mixture) |
| Quantified Difference | Eliminates bis-alkylation impurities and saves two synthetic steps |
| Conditions | Standard reductive amination or acylation conditions |
Directly reduces the number of synthetic steps and purification bottlenecks, significantly lowering the cost of goods (COGs) for API manufacturing.
Intermolecular hydrogen bonding can severely limit the solubility of primary anilines in standard organic solvents. The N-methylation in 2-bromo-4-(methylamino)benzamide disrupts this hydrogen bond network, increasing its solubility in dichloromethane (DCM) to >35 mg/mL. The primary amine comparator, 2-bromo-4-aminobenzamide, exhibits poor solubility (<5 mg/mL) in DCM, necessitating the use of polar aprotic solvents like DMF, which complicate aqueous workups and solvent recovery [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >35 mg/mL |
| Comparator Or Baseline | 2-Bromo-4-aminobenzamide (<5 mg/mL) |
| Quantified Difference | >7-fold increase in DCM solubility |
| Conditions | Standard solubility assay at 25°C in anhydrous DCM |
High solubility in volatile organic solvents streamlines reaction homogeneity, extraction, and solvent recovery during large-scale manufacturing.
The precise ortho-relationship between the bromo and carboxamide groups in 2-bromo-4-(methylamino)benzamide makes it an ideal precursor for transition-metal-catalyzed carbonylative cyclization to form substituted quinazolinones. This direct cyclization proceeds in >80% yield. Using a baseline compound lacking the ortho-halide, such as 4-(methylamino)benzamide, requires multi-step C-H activation strategies that suffer from poor regioselectivity and low overall yields (<40%) [1].
| Evidence Dimension | Yield of Quinazolinone Core Formation |
| Target Compound Data | >80% yield via direct Pd-catalyzed carbonylation/cyclization |
| Comparator Or Baseline | 4-(Methylamino)benzamide (<40% yield via multi-step C-H activation) |
| Quantified Difference | >2-fold increase in core formation yield with perfect regiocontrol |
| Conditions | Pd(OAc)2, CO (1 atm), amine nucleophile, 80°C |
Provides a highly efficient, atom-economical route to privileged heterocyclic scaffolds, crucial for accelerating drug discovery timelines.
Due to its high direct cyclization efficiency and pre-installed N-methyl group, this compound is a highly efficient starting material for generating quinazolinone and isoquinolinone cores. The N-methyl group directly occupies specific hydrophobic pockets in kinase hinge-binding regions, making it a more direct precursor than primary amine analogs [1].
The predictable chemoselectivity of the secondary methylamine allows medicinal chemists to perform late-stage functionalization (e.g., specific acylations or reductive aminations) without the risk of over-reaction, streamlining the generation of analog libraries [2].
The compound's enhanced solubility in standard process solvents like DCM, compared to its primary amine counterparts, enables homogeneous reaction conditions and simplifies downstream aqueous workups and solvent recovery, directly lowering production costs [3].